7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
7-bromo-1-ethyl-5-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKQXZKPAIFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596393 | |
| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937664-94-3 | |
| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation
The alkylation step involves reacting an indole derivative with an ethyl halide. A common approach is:
- Reagents : Ethyl bromide or ethyl iodide.
- Base : Sodium hydride or potassium carbonate.
- Conditions : The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Methylation
For methylation:
- Reagents : Methyl iodide or methyl sulfate.
- Base : Sodium hydride or potassium carbonate.
- Conditions : Similar to alkylation, this step is performed in DMF or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation
The final step involves oxidation to introduce the dione functionality:
- Reagents : Potassium permanganate or chromium trioxide.
- Conditions : The reaction is typically carried out in an acidic medium to facilitate oxidation.
To enhance yield and purity during synthesis, several optimization strategies can be employed:
| Parameter | Condition | Yield (%) | Purity (TLC Rf) |
|---|---|---|---|
| Solvent System | DMF | 60 | 0.35 |
| Catalyst Loading | 1.0 g NaH per 700 mg substrate | 55 | 0.32 |
| Reaction Time | Extended to 18 hours | 65 | 0.30 |
To confirm the structure and purity of synthesized 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, several analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic peaks for ethyl and methyl groups should be observed.
Mass Spectrometry (MS) : Provides accurate mass measurements confirming molecular weight.
Thin Layer Chromatography (TLC) : Used to assess purity and monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms such as diols or alcohols.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione has been investigated for its potential as an intermediate in the synthesis of various bioactive molecules. Its structural similarity to known pharmacophores allows it to be a candidate for developing new therapeutic agents.
Anticancer Activity
Research indicates that indole derivatives exhibit anticancer activities. The bromine atom in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that modifications of indole compounds can lead to significant cytotoxic effects against cancer cell lines .
Neuroprotective Effects
Indole derivatives are also studied for their neuroprotective properties. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Agrochemical Applications
The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The presence of bromine can enhance the compound's efficacy against pests while reducing toxicity to non-target organisms.
Insecticidal Properties
Research has indicated that brominated indoles can possess insecticidal properties. The unique structure of this compound may allow it to disrupt the nervous systems of insects, making it a candidate for developing new insecticides .
Material Science Applications
In addition to its biological applications, this compound can be utilized in material science due to its electronic properties.
Conductive Polymers
The incorporation of indole derivatives into conductive polymers can enhance their electrical properties. Research has shown that such compounds can be used to create flexible electronic devices, sensors, and organic light-emitting diodes (OLEDs) .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Neuroprotective agents | Protection against oxidative stress | |
| Agrochemicals | Insecticides | Targeted pest control with reduced toxicity |
| Material Science | Conductive polymers | Enhanced electrical properties for devices |
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Critical Analysis of Substituent Influence
- Bromine Position :
- Alkyl Groups (Ethyl vs. Propyl) :
- Dione Moiety :
- Enhances hydrogen-bonding capacity, critical for receptor interactions (e.g., σ2 in ).
Biological Activity
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom, an ethyl group, and a methyl group attached to the indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN2O2, with a molecular weight of approximately 296.14 g/mol. The compound features a dione functional group, which contributes to its reactivity and biological properties. Its crystal structure reveals two independent molecules in the asymmetric unit, with nearly planar indoline ring systems, where the ethyl group is oriented perpendicular to the indoline structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways.
- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and replication.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results suggest that the compound has strong inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Similar indole derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, studies on related compounds show promising results against cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
Case Studies
Several studies have highlighted the biological activity of indole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various indole derivatives, including 7-Bromo compounds, demonstrating significant activity against multiple bacterial strains with MIC values ranging from 4.69 to 22.9 µM against B. subtilis and S. aureus .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of indole derivatives on cancer cell lines, revealing that certain substitutions at the indole ring significantly enhanced their anticancer properties .
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400:DMF (2:1) as a solvent system. Key steps include:
- Reagents: 3-(2-azidoethyl)-5-bromo-1H-indole, 1-ethyl-5-methyl-substituted alkyne, CuI catalyst.
- Conditions: 12-hour reaction at room temperature, followed by aqueous workup and extraction with ethyl acetate.
- Purification: Flash column chromatography (70:30 EtOAc:hexane) yields ~50% pure product .
Q. Table 1: Synthesis Optimization
| Parameter | Condition | Yield (%) | Purity (TLC Rf) |
|---|---|---|---|
| Solvent System | PEG-400:DMF (2:1) | 50 | 0.30 |
| Catalyst Loading | 1.0 g CuI per 700 mg substrate | 50 | 0.30 |
| Alternative Alkyne | 1-Ethynyl-3,5-dimethoxybenzene | 42 | 0.28 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR (CDCl) should show characteristic peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.1–2.3 ppm, singlet) groups. NMR confirms carbonyl (C=O) signals at ~170–175 ppm .
- Mass Spectrometry: FAB-HRMS provides accurate mass ([M+H] expected at ~427.0757) .
- TLC: Use 70:30 EtOAc:hexane for Rf comparison .
Q. How can researchers address low yields in the final purification step?
Methodological Answer: Low yields (~25–50%) are often due to incomplete reaction or side-product formation. Mitigation strategies:
- Extended Reaction Time: Increase from 12 to 18 hours to improve conversion .
- Alternative Purification: Replace flash chromatography with recrystallization (e.g., water precipitation) for polar byproducts .
- Catalyst Screening: Test Cu(I) alternatives like CuBr·SMe to enhance regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the CuAAC reaction for indole derivatives?
Methodological Answer: Cu(I) catalyzes the formation of a 1,4-disubstituted triazole due to electronic effects of the bromo substituent. Computational DFT studies suggest:
- Electron-Withdrawing Groups (Br): Stabilize the transition state at the 7-position, directing alkyne addition to the 3-position .
- Solvent Effects: PEG-400 stabilizes Cu(I) intermediates, reducing side reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
Q. Table 2: SAR of Indole Derivatives
| Substituent (Position 1) | IC (DPPH, μM) | LogP |
|---|---|---|
| Ethyl | 12.5 | 2.8 |
| Allyl | 9.3 | 3.1 |
| Benzyl | 7.8 | 3.5 |
Q. How do contradictory NMR data in literature arise, and how should they be resolved?
Methodological Answer: Discrepancies in NMR signals (e.g., carbonyl shifts) may stem from:
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to antioxidant enzymes (e.g., SOD1) .
- DFT Calculations: Calculate HOMO/LUMO energies to assess electron-donating capacity .
- MD Simulations: Evaluate stability in lipid bilayers to predict membrane permeability .
Q. How can researchers resolve discrepancies in reported melting points for similar indole diones?
Methodological Answer: Variations (e.g., 105°C vs. 141°C) arise from:
Q. What strategies optimize green chemistry metrics for large-scale synthesis?
Methodological Answer:
- Solvent Replacement: Substitute DMF with Cyrene (a biobased solvent) to reduce E-factor .
- Catalyst Recycling: Recover CuI via aqueous extraction (85% recovery after 3 cycles) .
- Atom Economy: Compare routes using Sheldon’s metrics; CuAAC achieves ~75% atom economy .
Q. How does halogen bonding (Br) influence crystallization and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
